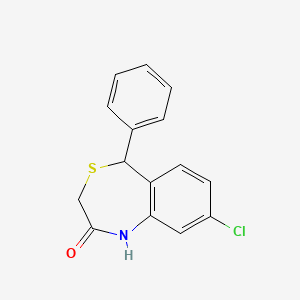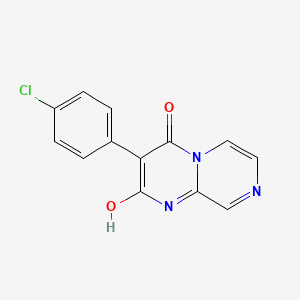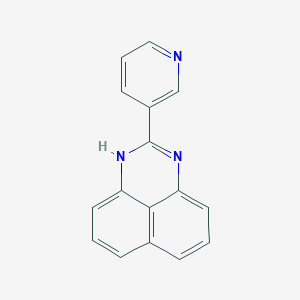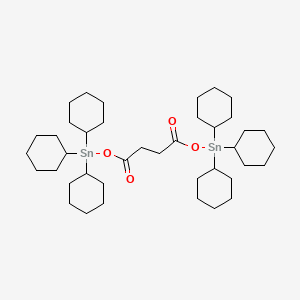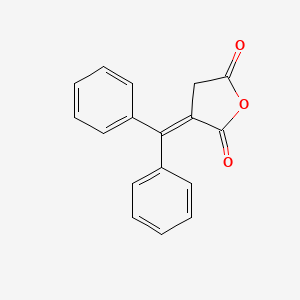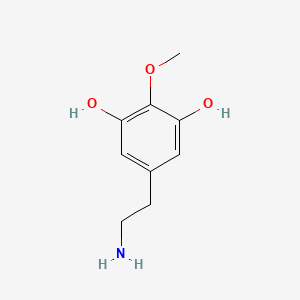
(Ethoxyethynyl)(triethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethoxyethynyl)(triethyl)germane is an organogermanium compound with the chemical formula C_11H_22GeO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxyethynyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with ethoxyacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows: [ \text{Ge(C_2H_5)_3Cl} + \text{C_2H_5O-C≡CH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .
Aplicaciones Científicas De Investigación
(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research has explored its potential biological activities, including antitumor properties.
Medicine: The compound’s unique properties make it a candidate for drug development and other medicinal applications.
Mecanismo De Acción
The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- (Methoxyethynyl)(triethyl)germane
- (Propoxyethynyl)(triethyl)germane
- (Butoxyethynyl)(triethyl)germane
Comparison: Compared to its analogs, (Ethoxyethynyl)(triethyl)germane exhibits unique reactivity and stability. Its ethoxy group provides distinct electronic and steric effects, influencing its behavior in chemical reactions and applications. This uniqueness makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
21885-38-1 |
|---|---|
Fórmula molecular |
C10H20GeO |
Peso molecular |
228.89 g/mol |
Nombre IUPAC |
2-ethoxyethynyl(triethyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3 |
Clave InChI |
GJQDMNPLDKCGSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC#C[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


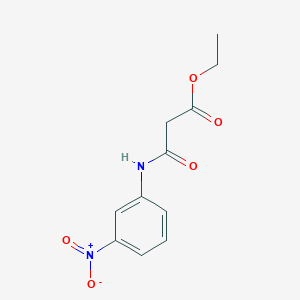
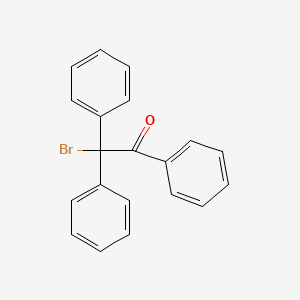
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

